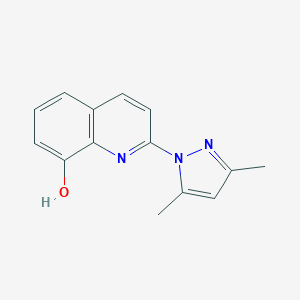

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

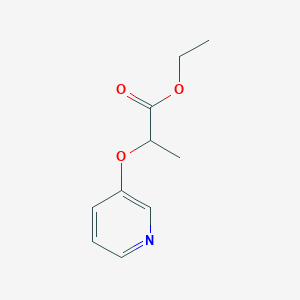

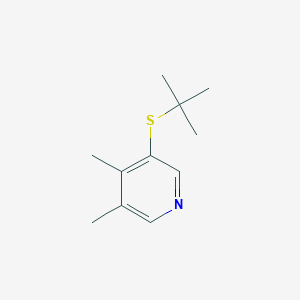

The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

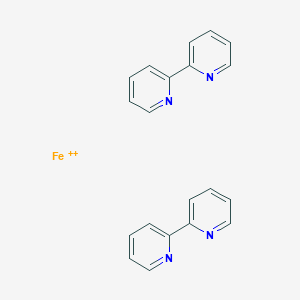

While specific chemical reactions involving “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” are not available, it is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .Physical And Chemical Properties Analysis

The compound “2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol” has a molecular weight of 239.27300 and a density of 1.27g/cm3 . Its boiling point is 446.2ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine

has shown promise as a potential drug candidate due to its structural features and biological activities. Researchers have explored its pharmacological properties, including interactions with enzymes and receptors.

Methods and Experimental Procedures:

Results and Outcomes:

- Neuroprotective Potential : Molecular modeling studies suggest that this compound may act as a neuroprotective agent by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are implicated in neurodegenerative disorders like Parkinson’s disease (PD).

Materials Science and Luminescent Materials

Summary:

The construction of 1,3,5-trisubstituted pyrazolines has attracted attention in materials science. These compounds exhibit diverse properties and applications, including fluorescence and electroluminescence.

Methods and Experimental Procedures:

Results and Outcomes:

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJJCCZETFFOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353629 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

CAS RN |

18239-59-3 |

Source

|

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.